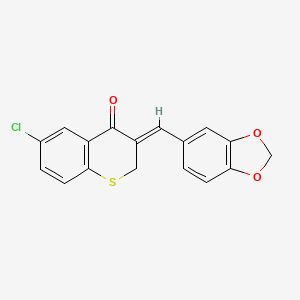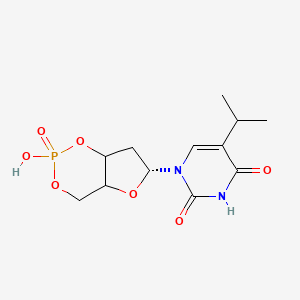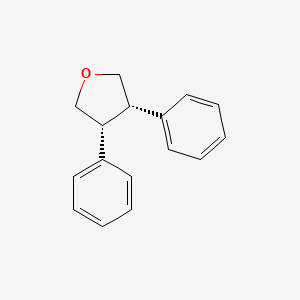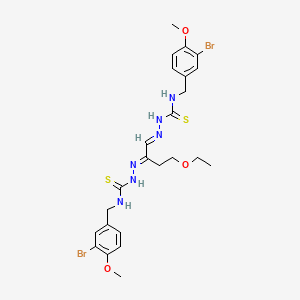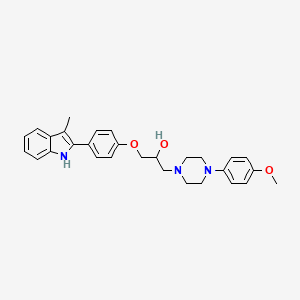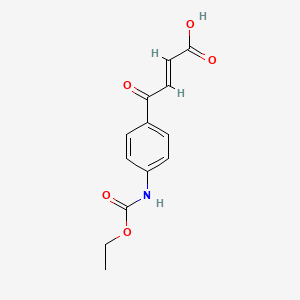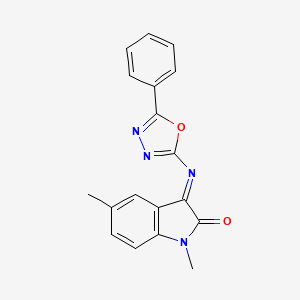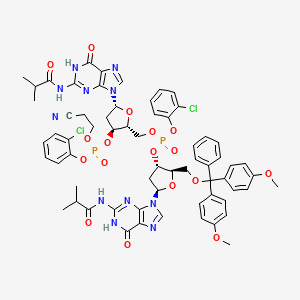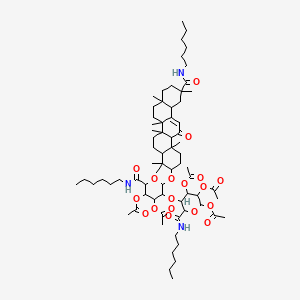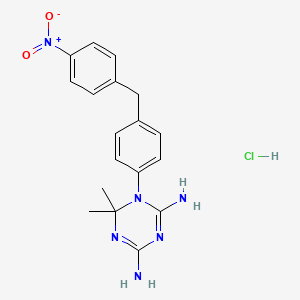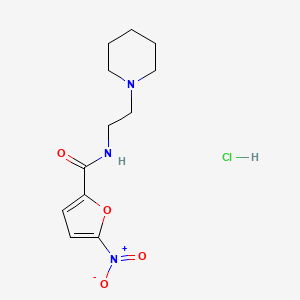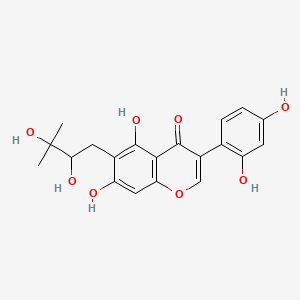
4H-1-Benzopyran-4-one, 6-(2,3-dihydroxy-3-methylbutyl)-3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4H-1-Benzopyran-4-one, 6-(2,3-dihydroxy-3-methylbutyl)-3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-” is a complex organic compound belonging to the flavonoid family. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, with its multiple hydroxyl groups, is likely to exhibit significant biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. A common approach might include:
Formation of the benzopyran ring: This can be achieved through cyclization reactions involving phenolic compounds.
Introduction of hydroxyl groups: Hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Addition of side chains: The 2,3-dihydroxy-3-methylbutyl group can be introduced through alkylation reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimizing the synthetic route for higher yields and purity. This may include:
Catalytic processes: Using catalysts to enhance reaction rates and selectivity.
Purification techniques: Employing chromatography and crystallization methods to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the hydroxyl groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert carbonyl groups to alcohols or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
Synthesis of derivatives: The compound can be used as a starting material for synthesizing various derivatives with potential biological activities.
Biology
Antioxidant properties: Due to its multiple hydroxyl groups, the compound can act as a potent antioxidant, scavenging free radicals and protecting cells from oxidative damage.
Medicine
Anti-inflammatory effects: The compound may exhibit anti-inflammatory properties by inhibiting key enzymes and pathways involved in inflammation.
Anticancer potential: Research may explore its ability to induce apoptosis in cancer cells or inhibit tumor growth.
Industry
Cosmetics: The compound’s antioxidant properties can be utilized in cosmetic formulations to protect skin from oxidative stress.
Food additives: It may be used as a natural preservative due to its ability to inhibit oxidation.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Antioxidant activity: By donating hydrogen atoms or electrons, it neutralizes free radicals.
Enzyme inhibition: It may inhibit enzymes like cyclooxygenase (COX) involved in inflammation.
Signal transduction pathways: The compound can modulate pathways like NF-κB, which play a role in inflammation and cancer.
Comparison with Similar Compounds
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: Known for its anticancer and cardioprotective effects.
Myricetin: Exhibits strong antioxidant activity and potential neuroprotective effects.
Uniqueness
The unique combination of hydroxyl groups and side chains in “4H-1-Benzopyran-4-one, 6-(2,3-dihydroxy-3-methylbutyl)-3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-” may confer distinct biological activities and therapeutic potential compared to other flavonoids.
Properties
CAS No. |
91681-63-9 |
|---|---|
Molecular Formula |
C20H20O8 |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
6-(2,3-dihydroxy-3-methylbutyl)-3-(2,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C20H20O8/c1-20(2,27)16(24)6-11-14(23)7-15-17(18(11)25)19(26)12(8-28-15)10-4-3-9(21)5-13(10)22/h3-5,7-8,16,21-25,27H,6H2,1-2H3 |
InChI Key |
NRMWLDDPZIYFLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(CC1=C(C2=C(C=C1O)OC=C(C2=O)C3=C(C=C(C=C3)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


